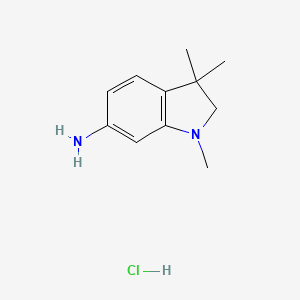
1,3,3-Trimethylindolin-6-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylindolin-6-aminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a trimethylindoline core with an amine group at the 6th position, and it is often used in various scientific research applications due to its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylindolin-6-aminehydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with hydrochloric acid. The reaction typically takes place under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green solvents and microwave-assisted synthesis are also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethylindolin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylindolin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethylindolin-6-aminehydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3,3-Trimethylindolin-6-aminehydrochloride can be compared with other indole derivatives such as:
2,3,3-Trimethylindolenine: Similar structure but different substitution pattern.
Indole-3-acetic acid: A plant hormone with a different functional group.
1,2,4-Triazine-3-amine derivatives: Different core structure but similar amine functionality.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H17ClN2 |
|---|---|
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11;/h4-6H,7,12H2,1-3H3;1H |
Clave InChI |
FKVHLQJLMDRXGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2=C1C=CC(=C2)N)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
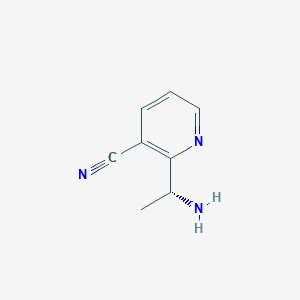
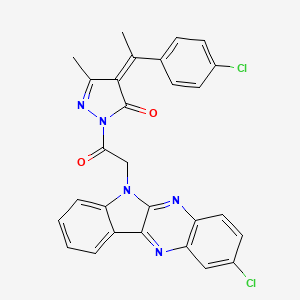


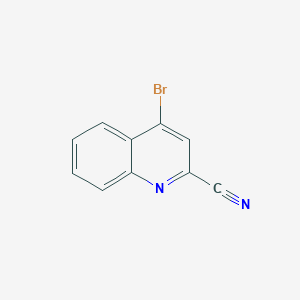
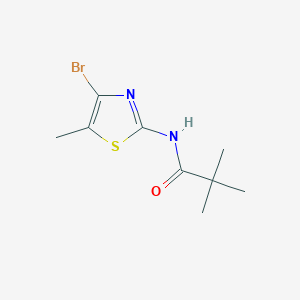
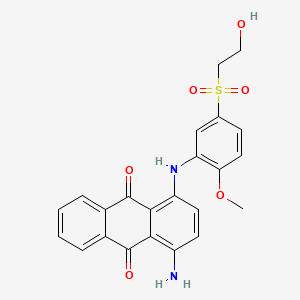

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

